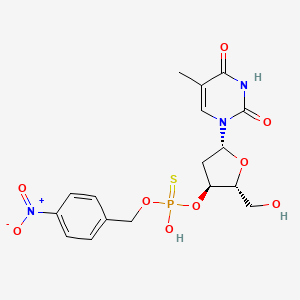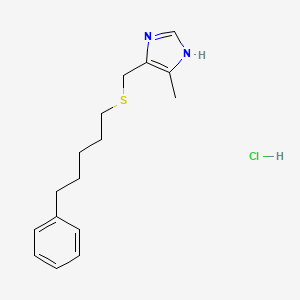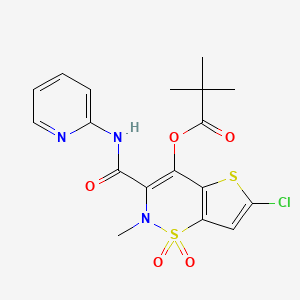
alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a chlorophenyl group, and a hydrazide functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of environmentally benign reagents and catalysts is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxyl, chlorophenyl, and hydrazide groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent for treating various diseases. In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other hydrazide derivatives and pyrrolidine-based molecules. These compounds share structural features with alpha-(2-(4-Chlorophenyl)-2-hydroxyethyl)-1-pyrrolidinepropanoic acid hydrazide but may differ in their functional groups or overall structure .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
124519-10-4 |
|---|---|
Molecular Formula |
C15H22ClN3O2 |
Molecular Weight |
311.81 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanehydrazide |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-5-3-11(4-6-13)14(20)9-12(15(21)18-17)10-19-7-1-2-8-19/h3-6,12,14,20H,1-2,7-10,17H2,(H,18,21) |
InChI Key |
PQHXRQWIFPWMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



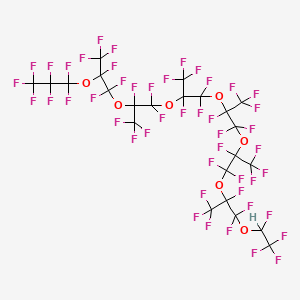
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
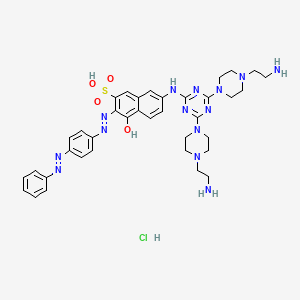
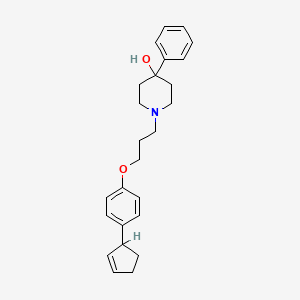
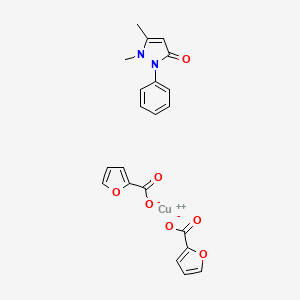
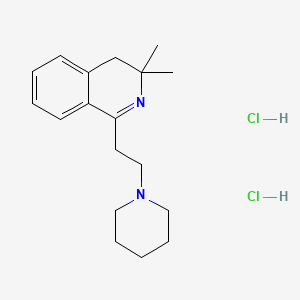
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
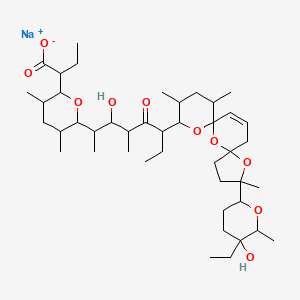
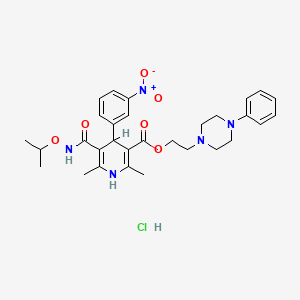
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
